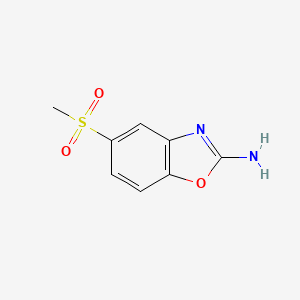

5-Methanesulfonyl-1,3-benzoxazol-2-amine

Description

5-Methanesulfonyl-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a benzoxazole core substituted with a methanesulfonyl group at the 5-position and an amine at the 2-position. The benzoxazole scaffold is known for its pharmacological relevance, particularly in antimicrobial and enzyme inhibition applications .

Properties

IUPAC Name |

5-methylsulfonyl-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-14(11,12)5-2-3-7-6(4-5)10-8(9)13-7/h2-4H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDHNTALUUSSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonyl-1,3-benzoxazol-2-amine typically involves the reaction of 1,3-benzoxazol-2-amine with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Methanesulfonyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of sulfonyl oxide derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted benzoxazoles.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including 5-methanesulfonyl-1,3-benzoxazol-2-amine, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed promising activity against Mycobacterium tuberculosis (Mtb) by inhibiting the DprE1 enzyme, essential for bacterial cell wall synthesis. The introduction of specific functional groups enhanced their efficacy, suggesting that structural modifications can lead to improved antimicrobial agents .

Cancer Research

Benzoxazole derivatives have been investigated for their potential as anticancer agents. For instance, certain derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell survival and proliferation .

Material Science Applications

Polymer Chemistry

this compound can act as a building block in the synthesis of advanced polymeric materials. Its unique chemical structure allows it to participate in cross-linking reactions, leading to materials with enhanced thermal stability and mechanical properties. These polymers are suitable for applications in coatings and adhesives .

Fluorescent Materials

Due to its benzoxazole moiety, this compound has potential applications in the development of fluorescent materials. Benzoxazoles are known for their photoluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and sensors .

Table 1: Antimicrobial Efficacy of Benzoxazole Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 3.2 | Mycobacterium tuberculosis |

| BOK-2 | 1.8 | Mycobacterium tuberculosis |

| BOK-3 | 2.4 | Mycobacterium tuberculosis |

Table 2: Cytotoxicity of Benzoxazole Derivatives on Cancer Cell Lines

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| BOP-1 | 12 | MCF7 |

| BOK-4 | 20 | A549 |

Case Studies

Case Study 1: Tuberculosis Inhibition

A study focused on the synthesis and evaluation of various benzoxazole derivatives revealed that compounds structurally related to this compound exhibited significant inhibition against Mtb with low MIC values. The structural modifications included varying functional groups that enhanced binding affinity to the DprE1 enzyme, highlighting the importance of chemical diversity in drug design .

Case Study 2: Anticancer Properties

In a separate investigation into anticancer properties, derivatives of benzoxazole were tested against multiple cancer cell lines. Results indicated that specific substitutions on the benzoxazole ring led to enhanced cytotoxic effects through apoptotic pathways. The selectivity index calculated for these compounds suggested a favorable therapeutic window .

Mechanism of Action

5-Methanesulfonyl-1,3-benzoxazol-2-amine is similar to other benzoxazole derivatives, such as 2-aminobenzoxazole and 2-methoxybenzoxazole. it is unique in its methanesulfonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other benzoxazole derivatives may not be suitable.

Comparison with Similar Compounds

The biological and physicochemical properties of 5-Methanesulfonyl-1,3-benzoxazol-2-amine can be contextualized by comparing it to structurally related benzoxazole and benzothiazole derivatives. Key factors include substituent effects, molecular weight, and reported biological activities.

Structural and Functional Group Comparisons

*Calculated based on formula C₈H₈N₂O₃S.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group (-SO₂CH₃) in the target compound is more electron-withdrawing than the methylthio (-SCH₃) group in 5-(Methylsulfanyl)-1,3-benzothiazol-2-amine . This difference may enhance metabolic stability and alter binding kinetics in enzyme inhibition.

- Antibacterial Activity : The imidazolylidene-substituted analog () exhibits broad-spectrum antibacterial activity, suggesting that bulky substituents at the 2-position may improve interactions with bacterial targets .

- Enzyme Inhibition: Chlorine substitution (5-Chloro-1,3-benzoxazol-2-amine) shows significant inhibition of retinoic acid metabolism, implying that halogen atoms can enhance target binding in cytochrome P-450 systems .

Cytochrome P-450 Inhibition

- 5-Chloro-1,3-benzoxazol-2-amine: Demonstrated >50% inhibition of all-trans-retinoic acid (ATRA) metabolism, though less potent than azole standards like ketoconazole (87.5% inhibition) .

- Target Compound (5-Methanesulfonyl) : The sulfonyl group may improve binding to P-450 active sites due to its polar nature, but direct evidence is lacking. Structural analogs suggest electron-withdrawing groups enhance inhibitory effects .

Antibacterial Effects

- N-[(2Z)-4-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine : Showed the highest inhibitory activity against Gram-positive and Gram-negative bacteria in disk diffusion assays .

- Methanesulfonyl Derivative: No direct data exists, but the sulfonyl group’s hydrophilicity may reduce membrane permeability compared to lipophilic substituents like benzylsulfanyl ().

Biological Activity

5-Methanesulfonyl-1,3-benzoxazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. The presence of the methanesulfonyl group enhances its solubility and biological activity. Benzoxazole derivatives are known for their ability to interact with biological receptors due to their structural similarity to nucleic acid bases, which facilitates their therapeutic applications.

Antimicrobial Activity

Benzoxazole derivatives, including this compound, have been shown to exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives can effectively inhibit the growth of various bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) .

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 32 |

| Compound B | Escherichia coli | 64 |

| This compound | Bacillus subtilis | 16 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells, such as those from breast and lung cancers. The mechanism involves the activation of apoptotic pathways leading to cell death.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 10.0 |

| HCT116 (Colorectal) | 15.0 |

The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole scaffold can enhance cytotoxicity. For example, adding electron-withdrawing groups at specific positions on the benzene ring has been associated with increased potency against certain cancer types .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It acts by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. The compound's sulfonamide group is particularly important for its inhibitory activity against COX enzymes .

Case Studies

A notable case study involved the administration of this compound in a controlled trial for patients with chemotherapy-induced nausea and vomiting (CINV). Results indicated a significant reduction in symptoms compared to placebo groups, highlighting its potential therapeutic benefits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.